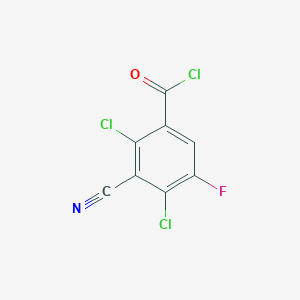![molecular formula C8H8N6O B044460 3-[(2-amino-7h-purin-6-yl)oxy]propanenitrile CAS No. 118822-55-2](/img/structure/B44460.png)
3-[(2-amino-7h-purin-6-yl)oxy]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O(6)-(2-Cyanoethyl)guanine is a derivative of guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and molecular biology. The modification at the O(6) position of guanine introduces unique properties that can be exploited for research and therapeutic purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O(6)-(2-Cyanoethyl)guanine typically involves the alkylation of guanine at the O(6) position. One common method includes the reaction of guanine with 2-cyanoethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods: While specific industrial production methods for O(6)-(2-Cyanoethyl)guanine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: O(6)-(2-Cyanoethyl)guanine can undergo various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized under specific conditions, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The cyanoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyanoethyl group can yield carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
O(6)-(2-Cyanoethyl)guanine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe to study nucleic acid interactions.
Biology: The compound can be incorporated into DNA to study the effects of specific modifications on DNA structure and function.
Medicine: Research into its potential as a therapeutic agent, particularly in the context of cancer treatment, is ongoing. It may act as a DNA alkylating agent, disrupting the replication of cancer cells.
Mecanismo De Acción
The mechanism of action of O(6)-(2-Cyanoethyl)guanine involves its incorporation into DNA, where it can interfere with normal base pairing and DNA replication. The cyanoethyl group at the O(6) position can form adducts with DNA, leading to strand breaks or mutations. This property is particularly useful in cancer research, where such modifications can be used to selectively target and kill cancer cells .
Comparación Con Compuestos Similares
O6-Benzylguanine: Another derivative of guanine, used as a DNA repair enzyme inhibitor.
8-Oxo-7,8-dihydroguanine: A common oxidative lesion in DNA, used as a marker for oxidative stress.
2,2,4-Triamino-5(2H)-oxazolone: A product of guanine oxidation, involved in mutagenesis.
Uniqueness: O(6)-(2-Cyanoethyl)guanine is unique due to the presence of the cyanoethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful for studying DNA interactions and developing therapeutic agents that target DNA.
Propiedades
Número CAS |
118822-55-2 |
|---|---|
Fórmula molecular |
C8H8N6O |
Peso molecular |
204.19 g/mol |
Nombre IUPAC |
3-[(2-amino-7H-purin-6-yl)oxy]propanenitrile |
InChI |
InChI=1S/C8H8N6O/c9-2-1-3-15-7-5-6(12-4-11-5)13-8(10)14-7/h4H,1,3H2,(H3,10,11,12,13,14) |
Clave InChI |
SGRXVOKUPDFBAC-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)OCCC#N |
SMILES canónico |
C1=NC2=C(N1)C(=NC(=N2)N)OCCC#N |
| 118822-55-2 | |
Sinónimos |
O(6)-(2-cyanoethyl)guanine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-fluoro-12-methyl-](/img/structure/B44378.png)
![6-CHLORO-IMIDAZO[2,1-B]THIAZOLE-5-SULFONIC ACID AMIDE](/img/structure/B44380.png)

![4-(2-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine](/img/structure/B44383.png)

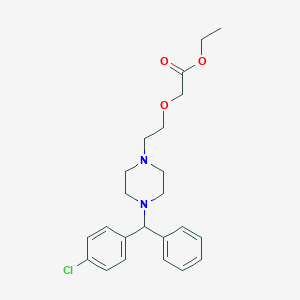

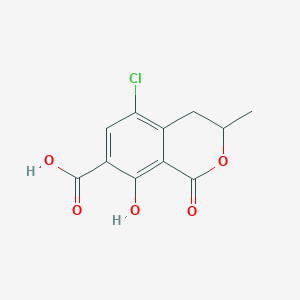
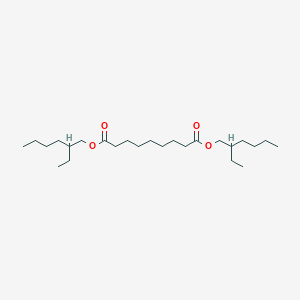
![(5R,6R,7R,8S)-8-Hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carboxylic acid](/img/structure/B44396.png)
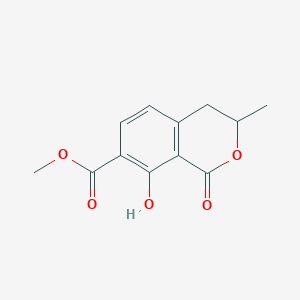
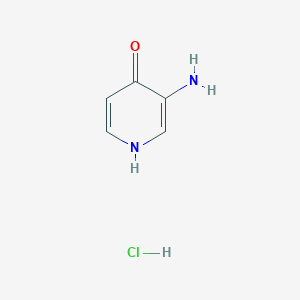
![1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B44406.png)
